2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 923498-25-3
Cat. No.: VC4351370
Molecular Formula: C19H22N2O4S2
Molecular Weight: 406.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923498-25-3 |
|---|---|
| Molecular Formula | C19H22N2O4S2 |
| Molecular Weight | 406.52 |
| IUPAC Name | 2-(4-benzylsulfonylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-9-15(14)26-19(17)21-16(22)10-5-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22) |
| Standard InChI Key | BRAYRSHJOCOYJE-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₉H₂₂N₂O₄S₂, with a molecular weight of 406.52 g/mol. Its IUPAC name, 2-(4-benzylsulfonylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, reflects its intricate architecture:
-
A cyclopenta[b]thiophene scaffold fused with a five-membered cyclopentane ring.
-
A carboxamide group at position 3.
-
A 4-(benzylsulfonyl)butanamido substituent at position 2.
The stereochemistry and spatial arrangement of these groups are critical for its interactions with biological targets, though crystallographic data remain unpublished.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 923498-25-3 | |
| Molecular Formula | C₁₉H₂₂N₂O₄S₂ | |
| Molecular Weight | 406.52 g/mol | |
| SMILES Notation | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Synthetic Pathways
Synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the cyclopenta[b]thiophene core. Key steps include:
-
Acylation: Introduction of the butanamido group via coupling reactions.
-
Sulfonylation: Attachment of the benzylsulfonyl moiety using sulfonating agents.
-
Carboxamide Formation: Amidation at position 3 using appropriate reagents .
While exact reaction conditions (e.g., solvents, catalysts) are proprietary, analogous syntheses for related cyclopenta[b]thiophene derivatives employ dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine as a base . Yield optimization remains a challenge due to steric hindrance from the bulky benzylsulfonyl group.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Cyclopenta[b]thiophene Core: Essential for planar rigidity, facilitating interactions with hydrophobic enzyme pockets .
-
Benzylsulfonyl Group: Introduces electron-withdrawing effects, potentially stabilizing transition states in enzyme-substrate complexes.
-
Carboxamide Moiety: Enhances solubility and hydrogen-bonding capacity, critical for target engagement .
Table 2: Bioactivity of Structural Analogs
Challenges and Future Directions
Synthetic Optimization
Current hurdles include:
-
Low Yields: Due to steric effects during sulfonylation.
-
Purification Difficulties: Polar byproducts complicating chromatographic separation.
Future work should explore:
-
Microwave-Assisted Synthesis: To accelerate reaction kinetics.
-
Enzymatic Catalysis: For stereoselective amide bond formation.
Pharmacological Profiling
Priority studies should include:
-
In Vitro Screening: Against panels of kinases, GPCRs, and ion channels.
-
ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.
-
In Vivo Efficacy: Using animal models of epilepsy and depression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume